![molecular formula C7H10O3 B12941988 4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)
4-Oxaspiro[2.4]heptane-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxaspiro[2.4]heptane-5-carboxylic acid is a chemical compound with the molecular formula C7H10O3. It is characterized by a spirocyclic structure, which includes a cyclopropane ring fused to a tetrahydrofuran ring. This unique structure imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxaspiro[2.4]heptane-5-carboxylic acid typically involves the reaction of cyclopropane derivatives with tetrahydrofuran derivatives under specific conditions. One common method involves the use of zirconocene or titanocene catalysts in the presence of aluminum or magnesium halides . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar catalytic systems. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-Oxaspiro[2.4]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4-Oxaspiro[2.4]heptane-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Oxaspiro[2.4]heptane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, influencing biochemical pathways and exerting its effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level.
類似化合物との比較
Similar Compounds
5-Oxaspiro[2.4]heptane-1-carboxylic acid: Similar in structure but with different functional group positioning.
Spirocyclopropane-fused tetrahydrofurans: Compounds with similar spirocyclic structures but different ring systems.
Uniqueness
4-Oxaspiro[2.4]heptane-5-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
特性
分子式 |
C7H10O3 |
|---|---|
分子量 |
142.15 g/mol |
IUPAC名 |
4-oxaspiro[2.4]heptane-5-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-6(9)5-1-2-7(10-5)3-4-7/h5H,1-4H2,(H,8,9) |
InChIキー |
UVVOBYFSGVMNMV-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC2)OC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


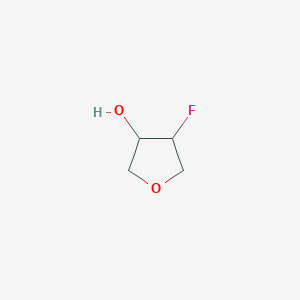
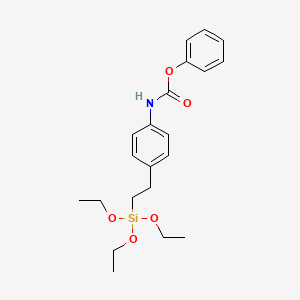
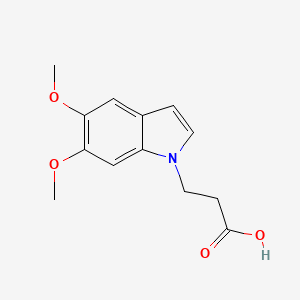
![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B12941930.png)
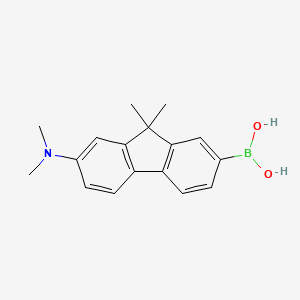
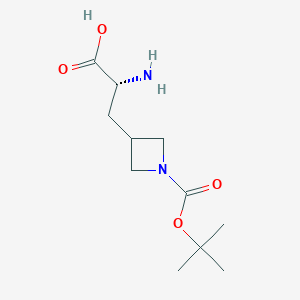

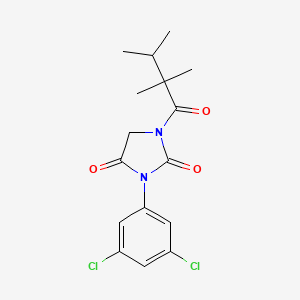
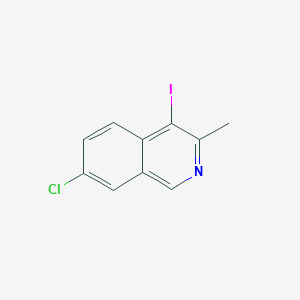
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)


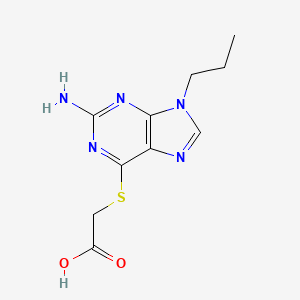
![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)
